8-O-Acetylharpagide

Anti-inflammatory Thromboxane synthase inhibition COX/LOX pathway

Researchers studying TX-synthase inhibition or iridoid prodrug activation face confounding data when substituting harpagide-it lacks TX-synthase activity and does not undergo reverse acetylation. 8-O-Acetylharpagide resolves this with validated target engagement. • Selective TXB2-release inhibition in calcium ionophore-stimulated human platelets; harpagide shows no effect. • FaDu HPC selectivity index of 1.85 (IC50 0.88 mM cancer vs. 1.65 mM normal PDL cells); induces G2/M arrest & radiosensitization. • Defined prodrug-to-active-metabolite cascade (M3/M5) via AKT/NF-κB/MMP9 suppression; oral bioavailability 7.7% (rat), 10.8% (mouse). Supplied with HPLC-verified ≥98% purity; ambient or blue-ice shipping with Certificate of Analysis included.

Molecular Formula C17H26O11
Molecular Weight 406.4 g/mol
CAS No. 6926-14-3
Cat. No. B050260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-O-Acetylharpagide
CAS6926-14-3
Synonymsβ-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate;  Harpagide 8-Acetate;  [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop
Molecular FormulaC17H26O11
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C
InChIInChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1
InChIKeyNJJKLOCFAWWZNT-WFGRRWOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





8-O-Acetylharpagide: Chemical Properties and Classification


8-O-Acetylharpagide (CAS 6926-14-3), also known as acetylharpagide or harpagide acetate, is an iridoid glycoside with molecular formula C17H26O11 and molecular weight 406.40 g/mol [1]. The compound is primarily isolated from medicinal plants in the Lamiaceae and Scrophulariaceae families, including Ajuga reptans, Ajuga decumbens, and Scrophularia ningpoensis [2][3]. As a structurally defined iridoid monoterpenoid glycoside featuring a cyclopenta[c]pyran skeleton with an acetyl group at the 8-O position, it is categorized under the IUPAC nomenclature as beta-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))- [1].

Iridoid glycoside natural product tool compound
Acetylated derivative with distinct kinase and enzyme inhibition profiles
Isolated from Lamiaceae and Scrophulariaceae plant species

8-O-Acetylharpagide: Limitations of Generic Substitution


Within the iridoid glycoside class, compounds such as harpagide, aucubin, catalpol, and harpagoside share a common cyclopenta[c]pyran core yet exhibit divergent biological profiles that preclude generic substitution [1]. Critically, 8-O-acetylharpagide and harpagide—despite differing only by a single acetyl group at the 8-O position—demonstrate a metabolic relationship wherein 8-O-acetylharpagide is converted to harpagide in vivo, thereby confounding the pharmacokinetics of harpagide when administered as part of an extract [2]. Furthermore, 8-O-acetylharpagide exhibits selective cytotoxicity profiles that distinguish it from co-occurring iridoids, including significant cytotoxicity against A431 skin carcinoma cells while harpagide and other analogs show different activity patterns [3]. These compound-specific metabolic and selectivity characteristics render simple substitution scientifically invalid for research or industrial applications requiring defined molecular entities.

Attribute
8-O-Acetylharpagide
Harpagide / Generic Iridoids
Metabolic Fate
Prodrug converted to harpagide in vivo
Harpagide: direct-active form; does not back-acetylate
TXB2 Inhibition
Reported TXB2-release inhibition
Harpagide inactive; other iridoids show divergent profiles
Cytotoxicity Selectivity
Reported carcinoma cell cytotoxicity profile
Co-occurring iridoids may lack overlapping cytotoxicity

8-O-Acetylharpagide: Differentiation from Structural Analogs


Platelet TXB2 Inhibition vs. Harpagide

In a comparative study of seven iridoid glycosides evaluating anti-inflammatory activity in cellular systems, 8-O-acetylharpagide demonstrated a statistically significant inhibition of TXB2-release from calcium ionophore-stimulated human platelets, whereas harpagide, its direct deacetylated structural analog, showed no significant effect on TXB2-release [1]. This represents a functional divergence arising solely from 8-O acetylation status.

TXB2 Inhibition
Head-to-head
Significant inhibition vs. harpagide (inactive)
Supports TX-synthase pathway inhibition context
Human platelet RIA; n=6
Anti-inflammatory Thromboxane synthase inhibition COX/LOX pathway

Metabolic Conversion and Bioavailability vs. Harpagide

A direct comparative pharmacokinetic study in rats established that 8-O-acetylharpagide is metabolically converted to harpagide following oral administration, with both compounds showing essentially identical pharmacokinetic parameters (AUC, Cmax, T1/2) when dosed as pure forms or extract, except for Tmax [1]. The absolute bioavailability of 8-O-acetylharpagide is low (7.7% in rats) [2], and the compound has been characterized as a prodrug requiring metabolic activation to exert certain anticancer effects [3]. In mice, bioavailability was reported as 10.8% with significant first-pass effect [4].

Oral Bioavailability
Reported
F = 7.7% (rat), 10.8% (mouse)
Converted to harpagide
Prodrug activation supports PK exposure-model interpretation
Rat and mouse PK; LC-MS/MS
Pharmacokinetics Metabolism LC-MS/MS

Selective Cytotoxicity in Hypopharyngeal Cancer vs. Normal Cells

In a head-to-head comparison against normal periodontal ligament (PDL) cells, 8-O-acetylharpagide (designated AT-1) demonstrated preferential cytotoxicity toward FaDu hypopharyngeal cancer cells, with an IC50 of 0.88 mM in FaDu cells versus 1.65 mM in normal PDL cells, yielding a selectivity index (SI) of approximately 1.85 [1]. Notably, the compound caused significant G2/M phase arrest and apoptosis in FaDu cells while leaving PDL cell cycle distribution and viability unaffected under identical treatment conditions [1]. 8-O-Acetylharpagide also enhanced radiosensitivity of FaDu cells without sensitizing normal PDL cells [1].

Cancer Cell Selectivity
Head-to-head
IC50 0.88 mM (FaDu) vs. 1.65 mM (PDL); SI = 1.85
Supports cytotoxicity endpoint review; G2/M arrest context
Flow cytometry; radiosensitization assay
Anticancer Selectivity index G2/M arrest

In Vivo Antitumor Efficacy in 4T1 Breast Cancer Model

In a murine 4T1 breast cancer model, oral administration of 8-O-acetylharpagide produced statistically significant inhibition of tumor proliferation compared to vehicle-treated control animals [1]. The antitumor effect was mechanistically linked to suppression of the AKT/NF-κB/MMP9 signaling axis, mediated by the metabolites M3 and M5 rather than the parent compound [1][2]. Metabolome analysis identified 12 potential metabolite biomarkers in feces, primarily involved in primary bile acid biosynthesis and arachidonic acid metabolism [3].

4T1 Breast Cancer Model
Reported
Tumor growth inhibition vs. vehicle
Metabolites M3, M5 mediate effect
Model-response context; AKT/NF-κB/MMP9 axis modulation
Murine 4T1; UHPLC-QTOF-MS
Anticancer In vivo efficacy Breast cancer

DNA Polymerase Inhibition: vs. Catalpol and Harpagide

In a comparative evaluation of three iridoids for DNA polymerase inhibitory activity, 8-O-acetylharpagide (compound 2) exhibited weak inhibition with an IC50 of 213.8 µM, which was substantially less potent than catalpol (compound 1, IC50 = 47.8 µM) but still measurable, while harpagide (compound 3) showed even lower activity [1]. This study also examined growth inhibitory activities and nutritional indices in larvae and adults of Tribolium castaneum across the three compounds [1].

DNA Pol. Inhibition
Head-to-head
IC50 213.8 µM vs. catalpol 47.8 µM
Harpagide: less active
Intermediate-potency enzyme inhibition context
Enzyme assay; T. castaneum model
DNA polymerase inhibition Allelochemicals Enzyme inhibition

Antiplasmodial & Cytotoxicity Profile vs. Ajugarin-1 and Ergosterol-5,8-Endoperoxide

In a comparative antiplasmodial evaluation against the chloroquine-sensitive FCA 20/GHA strain of Plasmodium falciparum, 8-O-acetylharpagide was inactive, whereas ajugarin-1 showed moderate activity (IC50 = 23.0 ± 3.0 µM) and ergosterol-5,8-endoperoxide was approximately 3× more potent than ajugarin-1 (IC50 = 8.2 ± 1.1 µM) [1]. Critically, 8-O-acetylharpagide exhibited significant cytotoxicity against A431 skin carcinoma cells, while ajugarin-1 and ergosterol-5,8-endoperoxide showed no cytotoxicity in the same assay [1].

Antiplasmodial & Cytotoxicity
Head-to-head
Inactive antiplasmodial; A431 cytotoxicity reported
Ajugarin-1 IC50 23.0 µM; ergosterol endoperoxide 8.2 µM
Supports skin carcinoma cell-model endpoint review
P. falciparum FCA 20/GHA; A431 assay
Antimalarial Plasmodium falciparum Cytotoxicity

8-O-Acetylharpagide: Research and Procurement Applications


Prodrug Metabolism and PK Interaction with Harpagide

8-O-Acetylharpagide is uniquely suitable for studies investigating prodrug activation and metabolic conversion to harpagide in vivo. As demonstrated by Wen et al. (2013), 8-O-acetylharpagide is metabolized to harpagide after oral administration, with both compounds showing essentially identical pharmacokinetic parameters when dosed as pure forms, except Tmax [1]. Researchers requiring a defined prodrug-metabolite pair within the iridoid class should select 8-O-acetylharpagide specifically, as harpagide does not undergo reverse acetylation. The absolute oral bioavailability of 7.7% in rats and 10.8% in mice further supports its use in first-pass metabolism and prodrug optimization studies [2][3].

TX-Synthase Inhibition for Anti-Inflammatory Screening

For research programs evaluating thromboxane synthase (TX-synthase) inhibition as an anti-inflammatory mechanism, 8-O-acetylharpagide provides a defined activity profile unavailable from its closest structural analog harpagide. As established by Bermejo Benito et al. (2000), 8-O-acetylharpagide significantly inhibits TXB2-release from calcium ionophore-stimulated human platelets, whereas harpagide, scorodioside, and scropolioside B show no significant effect in the same assay [1]. Procurement of 8-O-acetylharpagide is therefore essential for TX-synthase-focused investigations, as harpagide substitution would yield a false-negative outcome.

Hypopharyngeal Cancer Radiosensitization and Cell Cycle Arrest

8-O-Acetylharpagide demonstrates a quantifiable selectivity profile relevant to hypopharyngeal cancer (HPC) research. In FaDu HPC cells versus normal periodontal ligament (PDL) cells, the compound shows an IC50 of 0.88 mM in cancer cells compared to 1.65 mM in normal cells, yielding a selectivity index of 1.85 [1]. Critically, 8-O-acetylharpagide induces G2/M phase arrest and enhances radiosensitivity specifically in FaDu cells while leaving normal PDL cells unaffected [1]. Researchers investigating radiosensitization strategies or G2/M checkpoint modulation in head and neck cancers should prioritize 8-O-acetylharpagide over non-selective iridoid alternatives.

Breast Cancer In Vivo Efficacy: AKT/NF-κB/MMP9 Modulation

For in vivo breast cancer studies requiring a defined mechanism of action, 8-O-acetylharpagide offers validated efficacy and pathway-level target engagement data. Oral administration significantly inhibits 4T1 tumor proliferation in murine models through suppression of the AKT/NF-κB/MMP9 signaling axis [1]. The active metabolites M3 and M5, rather than the parent compound, mediate this effect, with M5 demonstrating improved lipid solubility and reduced polarity [1]. This prodrug-to-active-metabolite cascade, mapped via UHPLC-QTOF-MS and validated by Western blotting, provides a mechanistic framework for compound selection that is not available for less-characterized iridoids such as harpagide or aucubin.

Application
Selection Property
Validation Focus
Prodrug activation and metabolic conversion studies
Acetyl-dependent metabolic fate
Prodrug-to-metabolite conversion profiling
TX-synthase pathway inhibition screening
Acetylation-dependent TXB2 inhibition
Comparative TXB2-release assay interpretation
Head and neck cancer cell-model studies
Cell-model selectivity profile
G2/M arrest and radiosensitization endpoints
Breast cancer model-response studies
Metabolite-mediated pathway modulation
AKT/NF-κB/MMP9 axis review

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